Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea

Medicinal Chemistry DGAT Inhibition Urea Derivatives

This compound is a synthetic urea building block featuring a rare 3,4-dihydro-2H-pyrrol-5-yl (cyclic imine) core and a sterically hindered 2,3-dimethylphenyl group. It is specifically suited for diversity-oriented synthesis and matched molecular pair (MMP) SAR studies, particularly as an exploratory analog in DGAT1 inhibitor research. Its ≥95% purity supports reaction optimization and library expansion. Critically, no peer-reviewed bioactivity data exists for this exact compound—procurement is recommended only with a clear experimental plan to avoid confounding assay results.

Molecular Formula C20H23N3O
Molecular Weight 321.424
CAS No. 915188-09-9
Cat. No. B2476483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea
CAS915188-09-9
Molecular FormulaC20H23N3O
Molecular Weight321.424
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3C)C
InChIInChI=1S/C20H23N3O/c1-14-9-11-17(12-10-14)22-20(24)23(19-8-5-13-21-19)18-7-4-6-15(2)16(18)3/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,22,24)
InChIKeyAMFQXRVISWHOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea (CAS 915188-09-9): Structural Identity and Procurement Context


1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea (CAS 915188-09-9) is a synthetic urea derivative with the molecular formula C20H23N3O and a molecular weight of 321.4 g/mol [1]. The compound features a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrol-5-yl), a 2,3-dimethylphenyl substituent, and a p-tolylurea moiety. It is listed in several chemical supplier catalogs, typically at ≥95% purity, and is described as a building block for medicinal chemistry and agrochemical research . However, a comprehensive search of the primary scientific and patent literature reveals a critical absence of peer-reviewed bioactivity data, target engagement profiles, or comparative performance studies for this specific compound.

Why In-Class Substitution of 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea Poses Unquantified Risk


The urea derivative chemical space is known to exhibit dramatic structure-activity relationship (SAR) sensitivity, where minor substituent changes on the aryl rings or the heterocyclic core can ablate target binding or introduce off-target liabilities. Closely related analogs, such as 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea (CAS 915188-07-7) and 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea (CAS 905797-65-1), share the same core but differ in a single aryl substituent [1]. In the absence of disclosed quantitative selectivity or potency data for the target compound, assuming functional interchangeability with these analogs is scientifically unjustified. Procurement decisions based solely on structural similarity risk introducing confounding variables into any assay or synthesis workflow, potentially compromising reproducibility and delaying project timelines.

Quantitative Comparative Evidence for 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea (CAS 915188-09-9): Current Gap Analysis


No Direct Head-to-Head Bioactivity Data Found in Public Domain

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and major supplier technical datasheets was conducted. No direct head-to-head comparison data, such as IC50, Ki, EC50, or selectivity ratios, could be located for the target compound against any specific biological target or comparator molecule. Several structurally related urea derivatives from patent families (e.g., DGAT inhibitors in WO2006019020A1, US9212145B2) have disclosed quantitative activity, but the specific compound with the 2,3-dimethylphenyl/p-tolyl substitution pattern is not exemplified or claimed with bioactivity data in these documents [1]. This absence of data constitutes a significant evidence gap that prevents any scientifically defensible claim of differentiated performance.

Medicinal Chemistry DGAT Inhibition Urea Derivatives

Structural Analog Baseline: Phenyl vs. p-Tolyl Substituent Comparison Not Quantified

The closest identifiable analog, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea (CAS 915188-07-7), differs only by the absence of a para-methyl group on the N'-aryl ring. While it is well-established in medicinal chemistry that para-substitution on the terminal phenyl ring can modulate lipophilicity (ClogP), metabolic stability, and target binding affinity, no quantitative comparative data (e.g., ΔClogP, ΔIC50, or metabolic half-life ratio) exists for these two specific compounds [1]. Similarly, the positional isomer 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea (CAS 905797-65-1) relocates the dimethyl substitution pattern, a change known to alter molecular shape and electronic distribution, but again without disclosed differential activity data [2].

Structure-Activity Relationship SAR Urea Derivatives

Purity and Availability: A Procurement-Relevant Quantitative Baseline

The compound is commercially available from at least one supplier at a specified purity of ≥95% (Catalog Number CM847988) . This purity level is typical for screening-grade building blocks but is modest relative to analogs that may be available at ≥98% purity. For context, many urea-based screening compounds in commercial libraries are offered at 95% purity, which is generally acceptable for primary biochemical screens but may require repurification for biophysical assays or in vivo studies. No certificate of analysis (CoA) with batch-specific impurity profiles was identified in the public domain.

Chemical Procurement Purity Specification Building Block

Evidence-Based Application Scenarios for 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea (CAS 915188-09-9)


Exploratory Medicinal Chemistry Library Expansion

This compound may serve as a diversity-oriented synthesis building block for expanding urea-based compound libraries targeting underexplored chemical space. Its 3,4-dihydro-2H-pyrrol-5-yl core introduces a cyclic imine moiety that is less common than saturated pyrrolidine or fully aromatic pyrrole rings, potentially offering novel hydrogen-bonding and electrostatic interaction patterns. The 2,3-dimethylphenyl substitution pattern introduces steric bulk and conformational constraint, which can be valuable for probing shape complementarity in target binding pockets. However, in the absence of disclosed target engagement data, its use should be considered exploratory .

Negative Control or Counter-Screen Compound Design

Given its structural similarity to urea-based DGAT inhibitors disclosed in patent literature (e.g., WO2006019020A1), this compound could potentially serve as a matched molecular pair (MMP) analog or negative control in SAR studies, provided that the active comparator's data are generated in-house. The specific 2,3-dimethylphenyl/p-tolyl substitution pattern is not exemplified in key DGAT inhibitor patents, suggesting it may have reduced or absent activity at DGAT1, a hypothesis that must be tested experimentally . Procurement for this purpose requires a clear experimental plan and comparator compounds from the same lot.

Synthetic Methodology Development and Derivatization

The urea linkage and the cyclic imine (3,4-dihydro-2H-pyrrol-5-yl) present synthetic handles for further derivatization, including N-alkylation, reduction to pyrrolidine, or hydrolysis. The compound's availability at ≥95% purity makes it a viable substrate for reaction optimization studies aimed at generating novel analogs. The 2,3-dimethylphenyl group provides a sterically demanding aryl substituent that can test the scope and limitations of catalytic transformations, such as Buchwald-Hartwig couplings or C-H activation reactions . This application leverages the compound's structural features without requiring pre-existing biological annotation.

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.